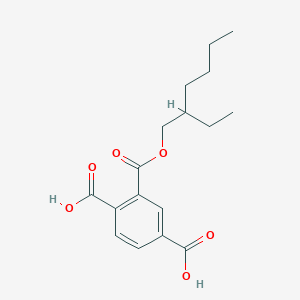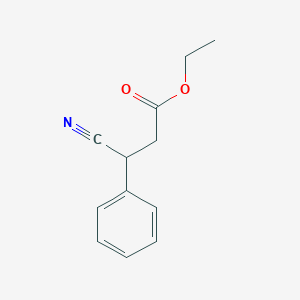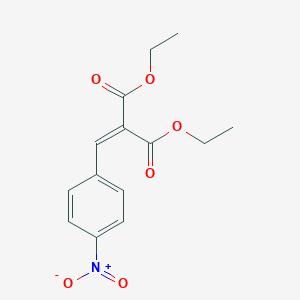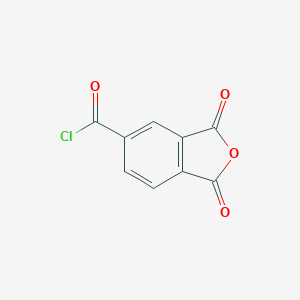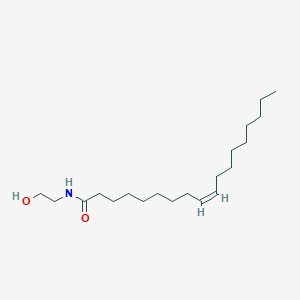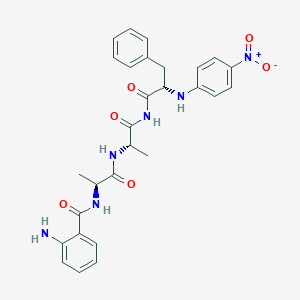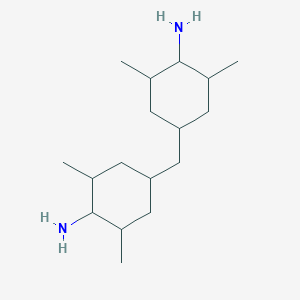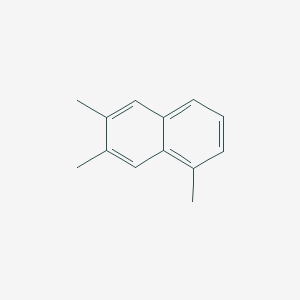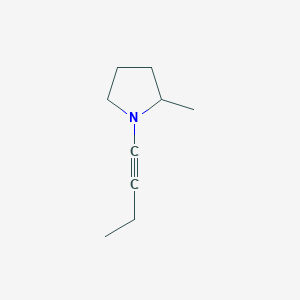
1-But-1-ynyl-2-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-But-1-ynyl-2-methylpyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as BMPP and is a member of the pyrrolidine family. BMPP is a highly reactive compound that can be used in various research applications, including drug discovery, chemical synthesis, and material science.
作用機序
BMPP interacts with biological targets through covalent bonding. It can form irreversible covalent bonds with various amino acid residues, including cysteine and histidine. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. BMPP has been shown to interact with various targets, including proteases, kinases, and ion channels.
生化学的および生理学的効果
BMPP has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by inhibiting the activity of proteases involved in cell survival pathways. BMPP has also been shown to inhibit the activity of kinases involved in inflammation, making it a potential therapeutic agent for inflammatory diseases. In addition, BMPP has been shown to modulate the function of ion channels, making it a potential therapeutic agent for neurological disorders.
実験室実験の利点と制限
BMPP has several advantages and limitations when used in lab experiments. One advantage is its high reactivity, which allows for the efficient synthesis of complex compounds. BMPP also has a unique mechanism of action, making it a valuable tool for drug discovery and material science. However, BMPP's high reactivity can also be a limitation, as it can lead to the formation of unwanted byproducts. Additionally, BMPP's irreversible binding to biological targets can limit its use in certain applications.
将来の方向性
There are several future directions for the use of BMPP in scientific research. One potential direction is the development of BMPP-based therapeutics for various diseases, including cancer and inflammation. Another potential direction is the use of BMPP as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the full range of biological targets that BMPP can interact with and the potential implications for drug discovery and material science.
合成法
The synthesis of BMPP involves the reaction of 1-bromo-1-butene with 2-methylpyrrolidine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of BMPP. This method of synthesis is highly efficient and yields high-quality BMPP with minimal impurities.
科学的研究の応用
BMPP has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in drug discovery, as it can interact with various biological targets, including receptors and enzymes. BMPP has also been used in chemical synthesis as a building block for the synthesis of more complex compounds. In material science, BMPP has been used as a stabilizer for nanoparticles and as a precursor for the synthesis of polymer materials.
特性
CAS番号 |
114143-76-9 |
|---|---|
製品名 |
1-But-1-ynyl-2-methylpyrrolidine |
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
1-but-1-ynyl-2-methylpyrrolidine |
InChI |
InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h9H,3,5-6,8H2,1-2H3 |
InChIキー |
SGVAWWQBFHRJIM-UHFFFAOYSA-N |
SMILES |
CCC#CN1CCCC1C |
正規SMILES |
CCC#CN1CCCC1C |
同義語 |
Pyrrolidine, 1-(1-butynyl)-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

